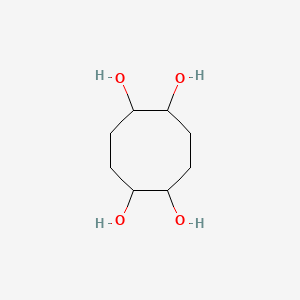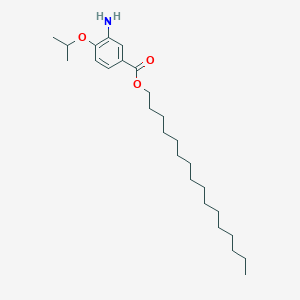
2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- is an organic compound that belongs to the class of quinolinones. Quinolinones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a quinolinone core substituted with a 2,5-dimethoxyphenyl azo group and a hydroxy group at the 4-position. The compound’s unique structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Azo Group: The 2,5-dimethoxyphenyl azo group can be introduced via a diazotization reaction followed by azo coupling. This involves the reaction of 2,5-dimethoxyaniline with nitrous acid to form the diazonium salt, which is then coupled with the quinolinone core to form the azo compound.
Hydroxylation: The hydroxy group at the 4-position can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form the corresponding amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the quinolinone core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Substitution: Electrophilic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents, while nucleophilic substitution can involve reagents like alkoxides or amines.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinolinone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used as a probe or marker in biological studies due to its unique spectroscopic properties.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The azo group can undergo redox reactions, influencing the compound’s activity and interactions. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2(1H)-Quinolinone: The parent compound without the azo and hydroxy substitutions.
2(1H)-Quinolinone, 3-phenylazo-: A similar compound with a phenylazo group instead of the 2,5-dimethoxyphenyl azo group.
2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-: A compound with the same azo group but lacking the hydroxy group at the 4-position.
Uniqueness: 2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- is unique due to the presence of both the 2,5-dimethoxyphenyl azo group and the hydroxy group at the 4-position. This combination imparts distinct chemical and physical properties, such as enhanced solubility, specific spectroscopic characteristics, and unique reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6300-75-0 |
|---|---|
Molekularformel |
C17H15N3O4 |
Molekulargewicht |
325.32 g/mol |
IUPAC-Name |
3-[(2,5-dimethoxyphenyl)diazenyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15N3O4/c1-23-10-7-8-14(24-2)13(9-10)19-20-15-16(21)11-5-3-4-6-12(11)18-17(15)22/h3-9H,1-2H3,(H2,18,21,22) |
InChI-Schlüssel |
QALMVSCMQMHCML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)N=NC2=C(C3=CC=CC=C3NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















